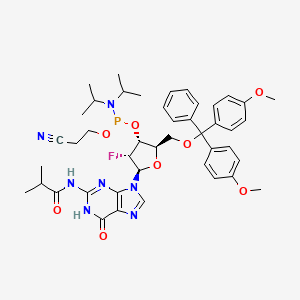

DMT-2'Fluoro-DG(IB) Amidite

Description

Structure

2D Structure

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFUMXZZVYMQEU-AOCJBPQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H53FN7O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101100123 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144089-97-4 | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144089-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Potential of DMT-2'Fluoro-DG(IB) Amidite: A Technical Guide for Researchers

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the demand for modified oligonucleotides with enhanced stability and efficacy is paramount. DMT-2'Fluoro-DG(IB) Amidite, a key phosphoramidite (B1245037) building block, has emerged as a critical tool for the synthesis of such next-generation oligonucleotides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by experimental data, detailed protocols, and visual workflows.

This compound is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[1][2] Its structure features a fluorine atom at the 2' position of the deoxyguanosine sugar, a 5'-dimethoxytrityl (DMT) protecting group for stepwise synthesis, and an isobutyryl (IB) protecting group on the guanine (B1146940) base to prevent side reactions.[3] This strategic 2'-fluoro modification confers desirable properties to the resulting oligonucleotides, including increased thermal stability of duplexes and enhanced resistance to nuclease degradation, making them ideal candidates for therapeutic applications such as antisense oligonucleotides (AONs) and small interfering RNAs (siRNAs).[4][5][6][7]

Core Applications and Advantages

The primary application of this compound lies in its incorporation into synthetic oligonucleotides to bolster their biophysical and metabolic properties.

Enhanced Duplex Stability: The presence of the electronegative fluorine atom at the 2' position of the sugar ring preorganizes the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[4][8] This conformational preference leads to a more stable duplex when the modified oligonucleotide hybridizes with a target RNA molecule.[4][8] The stabilizing effect has been quantified by an increase in the melting temperature (Tm) of the duplex.

Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by cellular nucleases.[6][7] This increased resistance to enzymatic degradation prolongs the half-life of the oligonucleotide in biological systems, a crucial factor for in vivo therapeutic efficacy.

Modulation of Immune Response: Beyond its role in antisense applications, oligonucleotides containing 2'-fluoro modifications are instrumental in studying and modulating innate immune signaling pathways. Specifically, 2'-fluoro-modified cyclic dinucleotides, such as 2'Fluoro-c-di-GMP, have been shown to be potent agonists of the STING (Stimulator of Interferon Genes) pathway.[9] This pathway plays a critical role in the innate immune response to bacterial and viral infections, and its activation by synthetic analogs holds promise for the development of novel vaccine adjuvants and immunotherapies.[9]

Quantitative Data Summary

The impact of 2'-fluoro modifications on the thermal stability of oligonucleotide duplexes is a key performance indicator. The following table summarizes the change in melting temperature (ΔTm) observed per 2'-fluoro substitution in various duplex contexts.

| Duplex Type | ΔTm per 2'-F Modification (°C) | Reference |

| 2'-F-RNA/RNA | +1.8 | [4][8] |

| 2'-F-RNA/DNA | +0.5 | [4] |

| DNA/DNA (single substitution) | +1.2 | [4] |

| DNA/DNA (fully substituted) | +0.5 | [4] |

Table 1: Enhancement of Duplex Thermal Stability by 2'-Fluoro Modification. The data illustrates the significant stabilizing effect of incorporating 2'-fluoro nucleosides, particularly in RNA-containing duplexes.

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides incorporating this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][10][11]

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites (A, C, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

-

Capping reagents (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

Protocol:

-

Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.

-

Step 1: Detritylation (Deblocking): The 5'-DMT group of the nucleotide bound to the solid support is removed by treatment with the deblocking solution.

-

Step 2: Coupling: The this compound, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-15 minutes is recommended for modified amidites to ensure high coupling efficiency.[1]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Chain Elongation: Repeat the synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[12][13]

Materials:

-

Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)

-

Triethylamine trihydrofluoride (TEA·3HF) for RNA-containing sequences

Protocol:

-

Cleavage and Base Deprotection: Transfer the solid support to a sealed vial and add the AMA solution. Heat at 65°C for 10-15 minutes.[13] This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases (including the isobutyryl group on guanine) and the cyanoethyl groups from the phosphate backbone.

-

2'-Hydroxyl Deprotection (for RNA): If the oligonucleotide contains RNA bases with 2'-O-TBDMS protecting groups, after evaporation of the AMA solution, treat the residue with TEA·3HF to remove the silyl (B83357) groups.

-

Purification: The crude oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) for DMT-on products, followed by detritylation and a final desalting step.

Nuclease Resistance Assay

To evaluate the enhanced stability of 2'-fluoro-modified oligonucleotides, a nuclease resistance assay can be performed.

Materials:

-

2'-fluoro-modified oligonucleotide

-

Unmodified control oligonucleotide of the same sequence

-

Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum)

-

Reaction buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Staining agent (e.g., Stains-All or SYBR Gold)

Protocol:

-

Incubation: Incubate equivalent amounts of the 2'-fluoro-modified and unmodified oligonucleotides with the nuclease in the appropriate reaction buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA and formamide).

-

Analysis: The samples are analyzed by denaturing PAGE.

-

Visualization: The gel is stained to visualize the oligonucleotide bands. The degradation of the unmodified oligonucleotide will be evident by the disappearance of the full-length band and the appearance of smaller fragments over time, while the 2'-fluoro-modified oligonucleotide will show significantly greater stability.[14]

Visualizing the Workflow and Signaling Pathway

To further elucidate the processes involving this compound, the following diagrams, generated using Graphviz, illustrate the automated oligonucleotide synthesis cycle and the c-di-GMP/STING signaling pathway.

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

References

- 1. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. glenresearch.com [glenresearch.com]

- 5. Nuclease Resistance Design and Protocols [genelink.com]

- 6. idtdna.com [idtdna.com]

- 7. synoligo.com [synoligo.com]

- 8. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. alfachemic.com [alfachemic.com]

- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to DMT-2'-Fluoro-DG(IB) Amidite: Core Chemical Properties for Researchers and Drug Development Professionals

Introduction

DMT-2'-Fluoro-DG(IB) Amidite, a key building block in the synthesis of modified oligonucleotides, offers enhanced stability and binding affinity, making it a valuable tool in the development of therapeutic and diagnostic nucleic acid-based technologies. This technical guide provides a comprehensive overview of its core chemical properties, experimental considerations, and relevant applications for researchers, scientists, and professionals in drug development.

Core Chemical Properties

DMT-2'-Fluoro-DG(IB) Amidite, systematically named 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N²-isobutyryl-guanosine-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite, possesses a unique combination of protecting groups and a 2'-fluoro modification that imparts desirable characteristics to synthetic oligonucleotides.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₅₃FN₇O₈P | [1][2] |

| Molecular Weight | 857.91 g/mol | [1] |

| CAS Number | 144089-97-4 | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | Typically ≥98% (HPLC), ≥99% (³¹P-NMR) | [2][3] |

| Storage Conditions | -20°C, protect from light and moisture | [4] |

| Solubility | Soluble in anhydrous acetonitrile |

Synthesis and Structure

The synthesis of DMT-2'-Fluoro-DG(IB) Amidite is a multi-step process that begins with the appropriate protection of 2'-deoxyguanosine, followed by fluorination at the 2' position of the ribose sugar, and subsequent phosphitylation. The key precursor for the final phosphitylation step is 2'-Deoxy-5'-O-DMT-2'-fluoro-N²-isobutyrylguanosine.[5] While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical transformations are well-established in nucleoside chemistry.

The structure of DMT-2'-Fluoro-DG(IB) Amidite is characterized by several key functional groups, each playing a critical role in its application:

-

5'-DMT (Dimethoxytrityl) group: An acid-labile protecting group on the 5'-hydroxyl function, enabling stepwise addition of monomers during solid-phase oligonucleotide synthesis.

-

2'-Fluoro group: This modification enhances the thermal stability of the resulting oligonucleotide duplexes and provides increased resistance to nuclease degradation.

-

N²-Isobutyryl (ib) group: Protects the exocyclic amine of the guanine (B1146940) base during synthesis.

-

3'-Phosphoramidite group: The reactive moiety that, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino and cyanoethyl groups are crucial for its reactivity and subsequent conversion to a stable phosphate (B84403) backbone.

Experimental Protocols and Considerations

Oligonucleotide Synthesis

The use of DMT-2'-Fluoro-DG(IB) Amidite in automated solid-phase oligonucleotide synthesis follows the standard phosphoramidite (B1245037) chemistry cycle. However, a key protocol modification is required for efficient incorporation.

Experimental Workflow for Oligonucleotide Synthesis

Caption: Standard workflow for solid-phase oligonucleotide synthesis.

Key Experimental Consideration: Coupling Time

Due to the electronic effects of the 2'-fluoro group, the coupling reaction for DMT-2'-Fluoro-DG(IB) Amidite is slower than that of standard DNA phosphoramidites. Therefore, an extended coupling time is crucial for achieving high coupling efficiencies. A typical coupling time for standard DNA amidites is around 30-60 seconds, whereas for 2'-fluoro modified amidites, a coupling time of 3 to 10 minutes is often recommended. The optimal coupling time should be determined empirically based on the specific synthesizer and reagents used.

Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. The isobutyryl group on the guanine base and the cyanoethyl groups on the phosphate backbone are typically removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Quality Control and Spectroscopic Analysis

The purity and identity of DMT-2'-Fluoro-DG(IB) Amidite are critical for the successful synthesis of high-quality oligonucleotides. Several analytical techniques are employed for its characterization.

| Analytical Method | Purpose | Typical Specification |

| ³¹P NMR | Assesses the purity of the phosphoramidite and identifies phosphorus-containing impurities. | ≥99% |

| ¹H NMR | Confirms the chemical structure and the presence of all expected functional groups. | Conforms to structure |

| Reverse-Phase HPLC | Determines the purity of the compound. | ≥98% |

| Mass Spectrometry (LC-MS) | Confirms the molecular weight and provides information on impurities. | Conforms to expected mass |

While specific spectral data is dependent on the instrumentation and conditions, the following provides a general expectation for the spectroscopic analysis of this amidite.

¹H NMR: The spectrum will be complex due to the numerous protons in the molecule. Key regions of interest include the signals corresponding to the DMT group (aromatic protons), the sugar moiety (anomeric proton and proton coupled to fluorine), the isobutyryl group, and the diisopropyl and cyanoethyl groups of the phosphoramidite.

³¹P NMR: A single major peak is expected in the characteristic region for phosphoramidites (typically around 140-150 ppm). The presence of other peaks may indicate oxidation or other phosphorus-containing impurities.

Mass Spectrometry: Electrospray ionization (ESI) is commonly used. The expected molecular ion peak [M+H]⁺ would be approximately 858.9 g/mol . Fragmentation analysis can provide further structural confirmation.

Logical Relationship of Synthesis

The synthesis of DMT-2'-Fluoro-DG(IB) Amidite involves a series of protection and modification steps, culminating in the introduction of the reactive phosphoramidite moiety.

Caption: A simplified logical flow of the synthesis of DMT-2'-Fluoro-DG(IB) Amidite.

Applications in Research and Drug Development

The incorporation of 2'-fluoro modifications into oligonucleotides, enabled by reagents like DMT-2'-Fluoro-DG(IB) Amidite, has significant implications for various applications:

-

Antisense Oligonucleotides: The increased nuclease resistance and enhanced binding affinity of 2'-fluoro-modified oligonucleotides make them promising candidates for antisense therapies.

-

siRNA Therapeutics: The 2'-fluoro modification can improve the stability and efficacy of small interfering RNAs (siRNAs) used in gene silencing applications.

-

Aptamers: 2'-fluoro-modified aptamers can exhibit improved stability in biological fluids, enhancing their potential as therapeutic and diagnostic agents.

-

Diagnostic Probes: The enhanced thermal stability of duplexes formed with 2'-fluoro-modified probes can lead to improved specificity and sensitivity in diagnostic assays.

DMT-2'-Fluoro-DG(IB) Amidite is a cornerstone reagent for the synthesis of 2'-fluoro-modified oligonucleotides. A thorough understanding of its chemical properties, particularly the need for an extended coupling time during synthesis, is essential for its successful application. The resulting modified oligonucleotides offer significant advantages in terms of stability and binding affinity, driving innovation in the fields of nucleic acid therapeutics and diagnostics.

References

- 1. DMT-2'Fluoro-dG(ib) Amidite 97% | CAS: 144089-97-4 | AChemBlock [achemblock.com]

- 2. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]

- 3. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2'-Deoxy-5'-O-DMT-2'-fluoro-N2-isobutyrylguanosine | 144089-96-3 | ND08524 [biosynth.com]

An In-depth Technical Guide to 2'-Fluoro Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and applications of 2'-fluoro (2'-F) modified oligonucleotides. These synthetic nucleic acid analogs have garnered significant interest in the fields of molecular biology, diagnostics, and therapeutics due to their enhanced stability and binding affinity. This document details their structural characteristics, summarizes key biophysical data, outlines essential experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Core Structural Features of 2'-Fluoro Modified Oligonucleotides

The defining characteristic of a 2'-fluoro modified oligonucleotide is the substitution of the hydroxyl group (-OH) at the 2' position of the ribose sugar with a fluorine atom (-F).[1] This seemingly simple modification has profound consequences for the structure and function of the oligonucleotide.

Fluorine's high electronegativity and small atomic size induce a C3'-endo sugar pucker, which is characteristic of the sugars in A-form RNA helices.[1][2] This pre-organization of the sugar conformation contributes to the formation of stable A-form duplexes when hybridized with a complementary RNA strand.[1] Circular dichroism (CD) spectra of 2'-F-RNA/RNA duplexes confirm their A-form geometry.

The 2'-fluoro modification is a relatively small group compared to the 2'-OH group and possesses high electronegativity and hydrophobicity. This results in a minor groove in an RNA duplex that can facilitate additional interactions between the RNA and proteins.[3]

Biophysical and Biochemical Properties

The introduction of 2'-fluoro modifications imparts several advantageous properties to oligonucleotides, primarily increased thermal stability and enhanced resistance to nuclease degradation.

Thermal Stability

The 2'-fluoro modification significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This enhanced stability is attributed to the pre-organized C3'-endo sugar conformation, which reduces the entropic penalty of duplex formation. The increase in Tm is generally additive with each 2'-F substitution.

| Duplex Type | Tm Increase per 2'-F Modification | Reference |

| 2'-F-RNA / RNA | ~1.8 °C | [1] |

| 2'-F-Oligonucleotide / DNA | ~1.3 °C | [4] |

| 2'-F-N3'→P5' Phosphoramidate / RNA | ~5 °C | [5] |

| 2'-F-N3'→P5' Phosphoramidate / DNA | ~4 °C | [5] |

Nuclease Resistance

Native RNA is highly susceptible to degradation by nucleases present in serum and intracellularly. The 2'-hydroxyl group is a key recognition element for many ribonucleases. Replacing this group with a fluorine atom renders the oligonucleotide significantly more resistant to nuclease-mediated cleavage.[2] This increased stability translates to a longer half-life in biological systems, a crucial attribute for therapeutic applications. For instance, an unmodified siRNA can be completely degraded in serum within 4 hours, whereas a 2'-F-modified siRNA can have a half-life greater than 24 hours.[1] Combining 2'-fluoro modifications with phosphorothioate (B77711) linkages can further enhance nuclease resistance.[6]

Applications in Research and Therapeutics

The unique properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various applications, including:

-

Small interfering RNAs (siRNAs): 2'-F modifications are well-tolerated in both the sense and antisense strands of siRNAs and can enhance their in vivo efficacy by increasing stability and reducing off-target effects.[2][7] The modification does not significantly interfere with the loading of the siRNA into the RNA-induced silencing complex (RISC).[1][8]

-

Aptamers: These structured oligonucleotides bind to specific targets with high affinity and specificity. 2'-F modifications are frequently incorporated into RNA aptamers to increase their stability and resistance to nucleases, making them suitable for diagnostic and therapeutic applications.[9] A notable example is Macugen (pegaptanib), a 2'-F pyrimidine-modified RNA aptamer that targets vascular endothelial growth factor (VEGF) for the treatment of age-related macular degeneration.[10][11][12][13]

-

Antisense Oligonucleotides: While less common than in siRNAs and aptamers, 2'-F modifications can also be used in antisense oligonucleotides to enhance their binding affinity to target mRNA and increase their stability.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and characterization of 2'-fluoro modified oligonucleotides.

Solid-Phase Synthesis

2'-fluoro modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.

Protocol Overview:

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG).

-

Synthesis Cycle: The oligonucleotide is extended in a step-wise manner through a series of four chemical reactions for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Addition of the next 2'-fluoro-modified phosphoramidite monomer in the presence of an activator (e.g., 5-ethylthiotetrazole).

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the bases and phosphate backbone are removed using a basic solution (e.g., ammonium (B1175870) hydroxide/methylamine).

-

Purification: The crude oligonucleotide is purified to remove failure sequences and other impurities.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for purifying synthetic oligonucleotides based on their hydrophobicity.

Protocol Overview:

-

Column: A C8 or C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or triethylammonium bicarbonate) is used for elution.

-

Elution: The crude oligonucleotide is injected onto the column. Less hydrophobic failure sequences elute first, followed by the full-length product. More hydrophobic, incompletely deprotected species are retained longer.

-

Fraction Collection and Desalting: The fraction containing the purified oligonucleotide is collected, and the volatile buffer is removed by lyophilization.

Determination of Melting Temperature (Tm)

The Tm is determined by monitoring the change in UV absorbance of the oligonucleotide duplex as a function of temperature.

Protocol Overview:

-

Sample Preparation: The purified oligonucleotide and its complementary strand are annealed in a buffer containing a defined salt concentration (e.g., 100 mM NaCl).

-

Measurement: The sample is placed in a UV spectrophotometer equipped with a temperature controller. The absorbance at 260 nm is recorded as the temperature is slowly increased.

-

Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands, corresponding to the midpoint of the absorbance transition.

Nuclease Resistance Assay

This assay evaluates the stability of modified oligonucleotides in the presence of nucleases.

Protocol Overview:

-

Incubation: The 2'-fluoro modified oligonucleotide is incubated in a solution containing nucleases (e.g., serum or specific endo- or exonucleases) at a physiological temperature (37 °C).

-

Time Points: Aliquots are taken at various time points.

-

Analysis: The integrity of the oligonucleotide at each time point is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or HPLC. The rate of degradation is compared to that of an unmodified control oligonucleotide.[14]

In Vitro Transcription for 2'-Fluoro Modified RNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is used to isolate aptamers with high affinity for a specific target.

Protocol Overview:

-

Library Preparation: A large, random library of DNA oligonucleotides is synthesized.

-

In Vitro Transcription: The DNA library is transcribed into an RNA pool using a mutant T7 RNA polymerase (e.g., Y639F mutant) that can efficiently incorporate 2'-fluoro-modified pyrimidine (B1678525) triphosphates (2'-F-CTP and 2'-F-UTP).[15]

-

Selection: The 2'-F-RNA pool is incubated with the target molecule.

-

Partitioning: RNA molecules that bind to the target are separated from unbound sequences.

-

Elution and Reverse Transcription: The bound RNA is eluted and reverse transcribed into cDNA.

-

PCR Amplification: The cDNA is amplified by PCR to generate an enriched DNA pool for the next round of selection.

-

Iteration: The process is repeated for several rounds to enrich for high-affinity aptamers.

siRNA Transfection and Gene Silencing Assay

This protocol is used to assess the gene-silencing activity of 2'-fluoro modified siRNAs.

Protocol Overview:

-

Cell Culture: Adherent cells are seeded in multi-well plates and grown to a specific confluency (e.g., 60-80%).[16]

-

Transfection Complex Formation: The siRNA is mixed with a transfection reagent (e.g., a cationic lipid formulation) in a serum-free medium to form complexes.

-

Transfection: The siRNA-transfection reagent complexes are added to the cells.

-

Incubation: The cells are incubated for a period (e.g., 24-72 hours) to allow for siRNA uptake and gene silencing.

-

Analysis of Gene Expression: The level of the target mRNA is quantified by reverse transcription-quantitative PCR (RT-qPCR), and the level of the target protein is assessed by Western blotting or other immunoassays.

Visualizations

The following diagrams illustrate key pathways and workflows involving 2'-fluoro modified oligonucleotides.

Caption: siRNA-mediated gene silencing pathway with 2'-fluoro modified siRNA.

Caption: Mechanism of action of Macugen, a 2'-fluoro modified aptamer.

Caption: Experimental workflow for SELEX with 2'-fluoro modified RNA.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]

- 3. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A system for in vitro selection of fully 2′-modified RNA aptamers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01505C [pubs.rsc.org]

- 5. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 2’f-OMe-phosphorodithioate modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pegaptanib - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. reference.medscape.com [reference.medscape.com]

- 13. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to DMT-2'Fluoro-DG(IB) Amidite: Synthesis, Properties, and Applications in Oligonucleotide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DMT-2'Fluoro-DG(IB) Amidite, a crucial building block in the synthesis of modified oligonucleotides for therapeutic and research applications. We will delve into its chemical properties, the synthesis of 2'-fluoro-modified oligonucleotides, their enhanced biophysical characteristics, and their mechanism of action in biological systems.

Core Concepts: The Significance of 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2' position of the ribose sugar is a key chemical modification in the design of therapeutic oligonucleotides. This alteration confers several advantageous properties compared to unmodified DNA or RNA, primarily:

-

Increased Thermal Stability: 2'-fluoro modifications enhance the binding affinity of oligonucleotides to their target sequences, resulting in a higher melting temperature (Tm) of the resulting duplex. This is attributed to the fluorine atom's high electronegativity, which favors the C3'-endo sugar pucker characteristic of A-form helices, similar to RNA.[1] The increased stability of 2'-fluoro RNA-RNA duplexes is approximately 1-2°C per substitution.[2] For DNA-DNA duplexes, the enhancement is around 1.3°C per insertion.[3]

-

Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance, making the phosphodiester backbone less susceptible to degradation by cellular nucleases.[4] This increased stability is crucial for in vivo applications, prolonging the half-life and therapeutic effect of the oligonucleotide.

These properties make 2'-fluoro-modified oligonucleotides, synthesized using reagents like this compound, highly valuable for applications such as antisense therapy, siRNAs, and aptamers.

Physicochemical Properties of this compound

This compound, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N²-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a white to off-white powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄₄H₅₃FN₇O₈P | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 857.91 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 144089-97-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity | ≥98% (HPLC), ≥99% (³¹P-NMR) | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | -20°C under inert gas | --INVALID-LINK--, --INVALID-LINK-- |

Note: Some suppliers may report slightly different molecular weights, potentially due to variations in the protecting groups or salt forms. The most commonly cited molecular weight for the specified chemical formula is approximately 857.91 g/mol .

Experimental Protocols

Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides

The synthesis of oligonucleotides incorporating this compound is performed on an automated solid-phase synthesizer using standard phosphoramidite (B1245037) chemistry. The general cycle is outlined below, with specific considerations for 2'-fluoro amidites.

Key Considerations for 2'-Fluoro Amidites:

-

Coupling Time: Due to the electronic effects of the 2'-fluoro group, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites. A coupling time of 3-6 minutes is often recommended to ensure high coupling efficiency.[5] Some protocols suggest extending this to 10-30 minutes for modified nucleotides.[6]

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used activators.

-

Deprotection: The isobutyryl (iBu) protecting group on the guanine (B1146940) base is relatively labile. Deprotection can be achieved using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours. A faster and often preferred method is using a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[7][8] It is crucial to ensure that any other modifications present in the oligonucleotide are compatible with these deprotection conditions.

Nuclease Resistance Assay

To quantify the increased stability of 2'-fluoro-modified oligonucleotides, a nuclease degradation assay can be performed.

Protocol:

-

Oligonucleotide Preparation: Prepare solutions of the 2'-fluoro-modified oligonucleotide and an unmodified control oligonucleotide of the same sequence at a known concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS).

-

Nuclease Digestion: Incubate the oligonucleotides with a nuclease, such as snake venom phosphodiesterase (SVPD) for 3'-exonuclease activity or S1 nuclease for single-strand specific endonuclease activity, at 37°C.

-

Time Points: Aliquots of the reaction are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA to chelate divalent cations required by the nuclease) and immediately freezing the sample.

-

Analysis: The integrity of the oligonucleotides at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC. The percentage of full-length oligonucleotide remaining is quantified.

Mechanism of Action: Antisense Inhibition

A primary application of 2'-fluoro-modified oligonucleotides is in antisense technology. These synthetic strands are designed to be complementary to a specific messenger RNA (mRNA) sequence.

Upon entering a cell, the antisense oligonucleotide (ASO) binds to its target mRNA. This binding can lead to gene silencing through two primary mechanisms:

-

RNase H-mediated degradation: ASOs with a central "gap" of DNA-like residues flanked by modified nucleotides (like 2'-fluoro) can recruit the enzyme RNase H1. RNase H1 recognizes the DNA:RNA hybrid and cleaves the RNA strand, leading to the degradation of the mRNA and preventing protein translation.[9][10]

-

Steric Hindrance: The binding of the ASO to the mRNA can physically block the ribosome from translating the message or interfere with splicing mechanisms, effectively silencing gene expression without mRNA degradation.

The enhanced binding affinity and nuclease resistance of 2'-fluoro-modified ASOs make them potent and durable inhibitors of gene expression.

Conclusion

This compound is a vital reagent for the synthesis of next-generation oligonucleotides. The resulting 2'-fluoro-modified oligonucleotides exhibit superior thermal stability and resistance to nuclease degradation, making them highly effective tools in research and promising candidates for therapeutic development. A thorough understanding of their synthesis, properties, and mechanisms of action is essential for their successful application in the fields of molecular biology and medicine.

References

- 1. glenresearch.com [glenresearch.com]

- 2. 2' Fluoro RNA Modification [biosyn.com]

- 3. trilinkbiotech.com [trilinkbiotech.com]

- 4. idtdna.com [idtdna.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2'-Fluoro Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 2' position of the ribose sugar has been a pivotal advancement in oligonucleotide chemistry. This modification bestows unique and advantageous properties upon nucleic acids, making 2'-fluoro phosphoramidites essential tools in the development of therapeutic oligonucleotides, diagnostic probes, and high-affinity aptamers. This in-depth guide provides a thorough examination of the core principles of 2'-fluoro phosphoramidite (B1245037) chemistry, from the synthesis of these key building blocks to their incorporation into oligonucleotides and the subsequent deprotection steps.

The 2'-Fluoro Modification: A Structural and Functional Overview

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom induces a C3'-endo sugar pucker, characteristic of an A-form helical geometry, similar to RNA.[1][][3] This conformational preference is a key determinant of the properties of 2'-fluoro-modified oligonucleotides.

Key Properties:

-

Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications exhibit significantly increased melting temperatures (Tm) when hybridized to complementary DNA or RNA strands. This enhanced stability is attributed to the A-like helical structure and favorable enthalpic contributions.[1][4][5][6]

-

Nuclease Resistance: The 2'-fluoro modification provides a degree of resistance to nuclease degradation, particularly when combined with a phosphorothioate (B77711) backbone. This increased stability in biological fluids is a critical attribute for in vivo applications.[1][7][8]

-

A-form Helix Geometry: The C3'-endo sugar conformation directs duplexes towards an A-form geometry, which is often preferred for interactions with RNA targets.[1][]

-

RNase H Activity: While uniformly 2'-fluoro-modified oligonucleotides do not support RNase H activity, chimeric constructs containing a central DNA gap flanked by 2'-fluoro-modified regions can effectively elicit RNase H-mediated cleavage of a target RNA.[7][8]

Synthesis of 2'-Fluoro Phosphoramidites

The synthesis of 2'-fluoro nucleoside phosphoramidites is a multi-step process that begins with the appropriate nucleoside. A key step is the stereoselective introduction of the fluorine atom at the 2' position. While various fluorinating agents can be employed, diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this transformation.[9]

Following fluorination, the synthesis proceeds with the protection of the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and the protection of the exocyclic amino groups of adenine, cytosine, and guanine.[6][10] Finally, the 3'-hydroxyl group is phosphitylated to introduce the reactive phosphoramidite moiety.[6]

Commonly Used Protecting Groups for 2'-Fluoro Phosphoramidites:

| Nucleobase | Exocyclic Amine Protecting Group |

| Adenine (A) | Benzoyl (Bz) |

| Cytosine (C) | Acetyl (Ac) |

| Guanine (G) | Isobutyryl (iBu) or Dimethylformamidine (dmf) |

Oligonucleotide Synthesis with 2'-Fluoro Phosphoramidites

The incorporation of 2'-fluoro phosphoramidites into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated solid-phase synthesizer.[3] The cycle consists of four key steps: deblocking, coupling, capping, and oxidation.

The Synthesis Cycle

-

Deblocking (Detritylation): The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed, typically with a solution of dichloroacetic acid (DCA) in dichloromethane, to expose the free 5'-hydroxyl group.[4]

-

Coupling: The 2'-fluoro phosphoramidite, dissolved in anhydrous acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[4][11][12] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[] A longer coupling time of 3 to 5 minutes is often recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[14][15]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.[3]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[4]

This four-step cycle is repeated for each monomer to be added to the sequence.

Quantitative Data

| Parameter | Value | Reference(s) |

| Increase in Tm per 2'-F modification (vs. DNA/RNA duplex) | ~1.8-2.0°C | [1][3] |

| Increase in Tm per 2'-F modification (vs. RNA/RNA duplex) | ~1-2°C | [6][16] |

| Increase in Tm per 2'-F modification (vs. DNA/DNA duplex) | ~1.3°C | [] |

| Typical Coupling Time | 3 - 5 minutes | [14][15] |

| Reported Coupling Efficiency | >95% | [4][15] |

Deprotection of 2'-Fluoro-Modified Oligonucleotides

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The deprotection strategy must be chosen carefully to avoid degradation of the 2'-fluoro-modified residues.

Standard Deprotection Conditions:

A common and effective method for deprotection is the use of a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) (1:1 v/v).[9][17]

-

For oligonucleotides containing 2'-fluoro modifications with standard base protecting groups (e.g., Bz-A, Ac-C, iBu-G): Treatment with AMA at room temperature for 2 hours is generally sufficient.[14][17] Heating in AMA can lead to some degradation of the 2'-fluoro nucleotides.[14]

-

Alternative for more labile groups: A milder deprotection can be achieved with concentrated ammonium hydroxide at 55°C for 17 hours.[14]

It is crucial to follow the deprotection recommendations provided by the phosphoramidite supplier, especially when other modifications are present in the oligonucleotide.

Experimental Protocols

Preparation of 2'-Fluoro Phosphoramidite Solution

Objective: To prepare a solution of the 2'-fluoro phosphoramidite for use on an automated DNA/RNA synthesizer.

Materials:

-

2'-Fluoro phosphoramidite (e.g., 2'-F-U-CE Phosphoramidite)

-

Anhydrous acetonitrile

-

Argon or nitrogen gas

-

Syringe and needle

-

Appropriate synthesizer bottle

Procedure:

-

Ensure all glassware and the synthesizer bottle are dry.

-

Weigh the required amount of 2'-fluoro phosphoramidite into the synthesizer bottle under an inert atmosphere (argon or nitrogen).

-

Using a syringe, add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M to 0.15 M).

-

Gently swirl the bottle to dissolve the phosphoramidite completely.

-

Install the bottle on the synthesizer.

Standard Synthesis Cycle for 2'-Fluoro Monomer Incorporation

Objective: To incorporate a 2'-fluoro phosphoramidite into a growing oligonucleotide chain using an automated synthesizer. The following is a representative protocol; specific times and reagents may vary depending on the synthesizer model and scale of synthesis.

| Step | Reagent/Action | Time | Purpose |

| 1. Deblocking | 3% Dichloroacetic acid in Dichloromethane | 60-90 sec | Removal of the 5'-DMT protecting group. |

| 2. Wash | Anhydrous Acetonitrile | 30-60 sec | Removal of detritylation solution and residual water. |

| 3. Coupling | 0.1 M 2'-Fluoro phosphoramidite and 0.45 M Activator (e.g., ETT) in Acetonitrile | 3-5 min | Formation of the phosphite triester linkage. |

| 4. Wash | Anhydrous Acetonitrile | 30 sec | Removal of excess phosphoramidite and activator. |

| 5. Capping | Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | 30 sec | Acetylation of unreacted 5'-hydroxyl groups. |

| 6. Wash | Anhydrous Acetonitrile | 30 sec | Removal of capping reagents. |

| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Oxidation of the phosphite triester to a phosphate triester. |

| 8. Wash | Anhydrous Acetonitrile | 60 sec | Removal of oxidation solution and preparation for the next cycle. |

Visualizing the Chemistry: Diagrams

Structure of a 2'-Fluoro Phosphoramidite

Caption: General structure of a 2'-fluoro phosphoramidite.

Phosphoramidite Coupling Reaction

Caption: The key steps of the phosphoramidite coupling reaction.

Oligonucleotide Synthesis Workflow

Caption: The cyclical workflow of solid-phase oligonucleotide synthesis.

References

- 1. glenresearch.com [glenresearch.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journalirjpac.com [journalirjpac.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. glenresearch.com [glenresearch.com]

- 12. researchgate.net [researchgate.net]

- 14. glenresearch.com [glenresearch.com]

- 15. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2' Fluoro RNA Modification [biosyn.com]

- 17. An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect [mdpi.com]

Introduction: The Significance of 2'-Fluoro Modification

An In-depth Technical Guide to the Nuclease Resistance of 2'-Fluoro Modified RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enhanced nuclease resistance conferred by 2'-fluoro (2'-F) modifications on RNA molecules. This modification is a cornerstone of RNA therapeutics, offering significant advantages in stability and in vivo efficacy. We will delve into the quantitative data supporting this enhanced resistance, detailed experimental protocols for its evaluation, and the underlying structural mechanisms.

The therapeutic potential of RNA molecules, such as small interfering RNAs (siRNAs), microRNAs (miRNAs), and aptamers, is often limited by their susceptibility to degradation by nucleases present in biological fluids.[1] Chemical modifications are therefore essential to enhance their stability and pharmacokinetic properties. Among these, the 2'-fluoro modification of the ribose sugar has emerged as a particularly effective strategy.[2][3]

Replacing the 2'-hydroxyl group with a fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices.[4] This pre-organization of the RNA structure not only increases thermal stability and binding affinity to target RNA but also provides steric hindrance against nuclease attack.[5][6] The result is a significant increase in the half-life of the RNA molecule in serum and other biological environments, a critical factor for therapeutic applications.[1]

Quantitative Analysis of Nuclease Resistance

The introduction of 2'-fluoro modifications substantially improves the stability of RNA in the presence of nucleases. The following tables summarize key quantitative data from various studies, highlighting the enhanced stability of 2'-F modified RNA compared to unmodified RNA.

Table 1: Serum Stability of Unmodified vs. 2'-Fluoro Modified siRNA

| RNA Type | Incubation Time in Serum | Remaining Intact RNA | Half-life (t½) | Reference |

| Unmodified siRNA | 4 hours | Completely degraded | < 4 hours | [1] |

| 2'-Fluoro-modified siRNA | 24 hours | > 50% | > 24 hours | [1] |

Table 2: Thermal Stability of Unmodified vs. 2'-Fluoro Modified siRNA

| siRNA Duplex | Melting Temperature (Tm) | ΔTm vs. Unmodified | Reference |

| Unmodified siRNA | 71.8 °C | N/A | [7] |

| 2'-Fluoro-modified siRNA (all pyrimidines) | 86.2 °C | +14.4 °C | [1][7] |

Table 3: Half-life of 2'-Fluoro Modified Oligonucleotides in Different Sera

| Oligonucleotide Composition | Serum Type | Half-life (t½) | Reference |

| 2'-Fluoro RNA (fYrR) without 3' cap | Mouse Serum | 2.2 hours | [8] |

| 2'-Fluoro RNA (fYrR) with 3' inverted dT cap | Fresh Human Serum | 12 hours | [8] |

Experimental Protocols for Assessing Nuclease Resistance

Evaluating the nuclease resistance of modified RNA is a critical step in the development of RNA therapeutics. The following are detailed protocols for common assays used to quantify this stability.

Serum Stability Assay using Gel Electrophoresis

This protocol outlines a method to assess the stability of RNA duplexes in the presence of serum over a time course.[9]

Materials:

-

2'-Fluoro modified and unmodified RNA oligonucleotides

-

Nuclease-free water

-

10x Annealing Buffer (e.g., 100 mM Tris, pH 7.5, 1 M NaCl, 10 mM EDTA)

-

Fetal Bovine Serum (FBS) or human serum

-

RNA Loading Dye (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

-

15% Polyacrylamide Gel in TBE buffer

-

GelRed or other nucleic acid stain

-

Microcentrifuge tubes

Procedure:

-

Oligo Duplex Preparation:

-

Resuspend single-stranded RNA oligos to a concentration of 200 µM in nuclease-free water.[9]

-

Combine 10 µL of each of the 200 µM sense and antisense RNA solutions, 5 µL of 10x annealing buffer, and 25 µL of nuclease-free water in a microcentrifuge tube.[9]

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Serum Incubation:

-

Prepare aliquots of 50 pmol of the RNA duplex in 50% FBS in a total volume of 10 µL for each time point.[9]

-

Recommended time points are 0 min, 10 min, 30 min, 1 h, 6 h, 12 h, and 24 h.[9]

-

Incubate the tubes at 37°C.

-

At each time point, stop the reaction by mixing 5 µL of the RNA/serum sample with 5 µL of RNA loading dye and immediately store at -20°C.[9]

-

-

Gel Electrophoresis and Analysis:

-

After the final time point, run the samples on a 15% polyacrylamide gel.

-

Stain the gel with GelRed or a similar nucleic acid stain.

-

Visualize the bands under UV light. The disappearance of the band corresponding to the intact RNA duplex over time indicates degradation.

-

Quantify the band intensity to determine the percentage of intact RNA at each time point and calculate the half-life.

-

Real-Time Fluorometric Nuclease Assay

This method provides a more quantitative and high-throughput approach to measuring nuclease activity using a fluorescence resonance energy transfer (FRET)-based substrate.[10][11][12]

Materials:

-

Fluorogenic oligonucleotide substrate (e.g., an RNA oligonucleotide with a fluorophore and a quencher on opposite ends)

-

Nuclease source (e.g., purified RNase A or serum)

-

Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 50 mM KCl, 10 mM MgCl₂)

-

Fluorometer capable of kinetic measurements

Procedure:

-

Reaction Setup:

-

In a microplate well, combine the reaction buffer, the fluorogenic RNA substrate, and the 2'-fluoro modified RNA (as a competitor or test substrate).

-

Initiate the reaction by adding the nuclease source (e.g., RNase A).

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation for a fluorescein-based fluorophore).[12]

-

Record measurements at regular intervals over a set period.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the rate of substrate cleavage.

-

Compare the cleavage rates in the presence and absence of the 2'-fluoro modified RNA to determine its resistance to degradation.

-

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the experimental workflow for assessing nuclease resistance and the structural basis for the enhanced stability of 2'-fluoro modified RNA.

References

- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA | Semantic Scholar [semanticscholar.org]

- 3. Unique gene-silencing and structural properties of 2'-fluoro-modified siRNAs. | Semantic Scholar [semanticscholar.org]

- 4. glenresearch.com [glenresearch.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. synoligo.com [synoligo.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Highly Sensitive Nuclease Assays Based on Chemically Modified DNA or RNA | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Measuring RNase Activity—A Real-Time Kinetic Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

The Impact of 2'-Fluoro Modifications on Oligonucleotide Thermal Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for enhancing the thermal stability and nuclease resistance of oligonucleotides. This in-depth technical guide explores the core principles of 2'-fluoro modifications, presenting quantitative data on their stabilizing effects, detailed experimental protocols for their evaluation, and visual representations of the underlying mechanisms and workflows.

Enhanced Thermal Stability with 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2' position of the ribose sugar significantly increases the melting temperature (Tm) of oligonucleotide duplexes. This stabilizing effect is attributed to the high electronegativity of fluorine, which favors a C3'-endo sugar pucker. This conformation pre-organizes the oligonucleotide into an A-form helical geometry, which is characteristic of RNA and is more thermodynamically stable than the B-form geometry of DNA.[1][2][3]

The increase in thermal stability is additive, with each 2'-F modification contributing to the overall Tm of the duplex. The magnitude of this stabilization can vary depending on the type of duplex (e.g., DNA/RNA, RNA/RNA) and the sequence context.[4][5]

Quantitative Data on Thermal Stability

The following tables summarize the quantitative effects of 2'-fluoro modifications on the thermal stability of various oligonucleotide duplexes as reported in the literature.

Table 1: Change in Melting Temperature (ΔTm) per 2'-Fluoro Modification

| Duplex Type | ΔTm per Modification (°C) | Reference |

| DNA/DNA | +1.3 | [1] |

| DNA/DNA | +1.2 (single substitution) | [5] |

| DNA/DNA | +0.5 (fully substituted) | [5] |

| DNA/RNA | +1.8 | [5] |

| RNA/RNA | +1.8 | [2] |

| RNA/RNA | +1 to +2 | [6] |

Table 2: Thermodynamic Parameters for RNA and 2'-F RNA Duplex Formation

| Duplex (Sequence) | Tm (°C) | ΔH° (kcal/mol) | TΔS° (298K, kcal/mol) | ΔG° (298K, kcal/mol) | Reference |

| rA2U2 (RNA) | 51.5 | -53.6 | -41.4 | -12.2 | [7] |

| f/rA2U2 (Mixed) | 61.9 | -60.8 | -46.7 | -14.1 | [7] |

| fA2U2 (2'-F RNA) | 71.2 | -68.4 | -52.2 | -16.2 | [7] |

| rUA6 (RNA) | 30.0 | -54.7 | -47.1 | -7.6 | [7] |

| f/rUA6 (Mixed) | 42.1 | -60.8 | -50.8 | -10.0 | [7] |

| fUA6 (2'-F RNA) | 52.3 | -67.2 | -55.6 | -11.6 | [7] |

Conditions: 2 µM single strand, 300 mM NaCl, pH 7.4. Thermodynamic parameters were obtained by van't Hoff analysis of melting curves.[7]

Experimental Protocols

The assessment of oligonucleotide thermal stability is primarily conducted through UV thermal denaturation studies and circular dichroism spectroscopy.

UV Thermal Denaturation (Melting) Analysis

This method measures the change in absorbance of an oligonucleotide solution at 260 nm as a function of temperature.[8][9] As a duplex denatures into single strands, the absorbance increases due to the unstacking of the nucleobases (hyperchromic effect).[10] The melting temperature (Tm) is the temperature at which 50% of the duplexes are denatured.[1]

Detailed Protocol:

-

Oligonucleotide Preparation and Annealing:

-

Resuspend purified oligonucleotides in a suitable buffer, typically a sodium phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).[11][12]

-

Determine the concentration of each oligonucleotide strand using UV-Vis spectrophotometry at 260 nm.[13]

-

Mix equimolar amounts of the complementary strands in an annealing buffer.

-

Heat the solution to 95°C for 2-5 minutes to disrupt any secondary structures.[10]

-

Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.[10] For some applications, a thermocycler can be programmed for a controlled cooling ramp (e.g., cool to 25°C over 45 minutes).

-

-

UV-Vis Spectrophotometry:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[8]

-

Transfer the annealed oligonucleotide solution to a quartz cuvette.

-

Set the spectrophotometer to monitor the absorbance at 260 nm.[8]

-

Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C or 1°C per minute.[7]

-

Record the absorbance at each temperature increment.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.[14]

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[14]

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves using van't Hoff analysis, which involves plotting 1/Tm versus the natural logarithm of the oligonucleotide concentration.[7]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of oligonucleotides. The characteristic CD spectra of A-form, B-form, and single-stranded nucleic acids are distinct. This technique can confirm the conformational changes induced by 2'-fluoro modifications and monitor thermal denaturation.[15][16][17]

Detailed Protocol:

-

Sample Preparation:

-

Prepare and anneal oligonucleotides as described in the UV thermal denaturation protocol. The buffer conditions should be identical to those used for UV melting to allow for direct comparison.

-

-

CD Spectropolarimeter Setup:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Set the instrument to scan a wavelength range appropriate for nucleic acids, typically from 320 nm to 200 nm.

-

-

Spectral Acquisition:

-

Record the CD spectrum of the annealed duplex at a starting temperature (e.g., 20°C) to confirm the initial conformation (e.g., A-form helix).[12]

-

To perform a thermal melt, monitor the CD signal at a wavelength that shows a significant change upon denaturation (e.g., the peak around 270 nm for an A-form helix).[16]

-

Increase the temperature in a stepwise manner, allowing the sample to equilibrate at each temperature before recording the CD signal.

-

-

Data Analysis:

-

Plot the CD signal (ellipticity) at the chosen wavelength as a function of temperature to generate a melting curve.

-

The Tm is determined from the midpoint of the transition.

-

The initial CD spectrum provides qualitative information about the helical geometry of the duplex. A positive peak around 260-270 nm and a strong negative peak around 210 nm are characteristic of an A-form helix.[12][16]

-

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining oligonucleotide thermal stability and the logical relationship between 2'-fluoro modification and enhanced duplex stability.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synoligo.com [synoligo.com]

- 4. academic.oup.com [academic.oup.com]

- 5. glenresearch.com [glenresearch.com]

- 6. 2' Fluoro RNA Modification [biosyn.com]

- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

- 9. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide–gold nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Protocols for Oligonucleotides | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. agilent.com [agilent.com]

- 15. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidites for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic PCR primers and probes to therapeutic antisense oligonucleotides and siRNA. At the heart of this synthetic revolution lies the robust and efficient phosphoramidite (B1245037) chemistry, a method that has remained the gold standard for nearly four decades.[1][2] This in-depth technical guide provides a comprehensive overview of phosphoramidite chemistry, detailing the synthesis cycle, key reagents, experimental protocols, and the critical factors influencing the successful construction of synthetic nucleic acids.

The Chemistry of Phosphoramidites: Building Blocks of Life, Synthesized

A phosphoramidite is a protected nucleoside monomer, the fundamental building block for solid-phase oligonucleotide synthesis.[3] Its unique chemical structure is engineered for stability during storage and precise reactivity during the synthesis cycle. A standard 2'-deoxynucleoside phosphoramidite consists of several key components:

-

A Deoxyribose Sugar: The foundational scaffold of the DNA backbone.

-

A Nitrogenous Base (A, C, G, or T): The information-carrying element. The exocyclic amino groups of adenine, guanine, and cytosine are protected to prevent unwanted side reactions.[4][5]

-

A 5'-Hydroxyl Protecting Group: Typically a dimethoxytrityl (DMT) group, which is acid-labile, allowing for its controlled removal at the beginning of each synthesis cycle.[1][6]

-

A 3'-Phosphoramidite Moiety: This consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a protecting group, most commonly a 2-cyanoethyl group. The diisopropylamino group is an excellent leaving group upon activation, and the cyanoethyl group protects the phosphate (B84403) backbone during synthesis.[1][7]

The strategic use of these protecting groups ensures that the oligonucleotide chain is extended in the desired 3' to 5' direction with high specificity.[8]

The Solid-Phase Synthesis Cycle: A Step-by-Step Assembly Line

Solid-phase oligonucleotide synthesis is a cyclical process performed on an automated synthesizer. The growing oligonucleotide chain is covalently attached to a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and byproducts by simple washing steps.[5][9] Each cycle, which adds one nucleotide to the growing chain, consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[8][10][11]

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][12] This exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite. The cleaved DMT cation is orange-colored, and its absorbance can be measured to monitor the efficiency of each coupling step in real-time.[13]

Step 2: Coupling

In the coupling step, the next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is introduced along with an activator. The activator, typically a weak acid such as 1H-tetrazole or its derivatives like 5-ethylthio-1H-tetrazole (ETT), protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[9] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2][14]

Step 3: Capping

To prevent the formation of deletion mutations (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[5][6] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[5] The resulting acetylated chains will not participate in subsequent coupling reactions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural DNA backbone.[8][13] This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[12]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction. The overall yield of the full-length product decreases exponentially with the length of the oligonucleotide.

| Parameter | Typical Value/Range | Significance |

| Coupling Efficiency (per step) | >99% | A small decrease in coupling efficiency significantly reduces the yield of the final product, especially for long oligonucleotides.[15][16] |

| Detritylation Time | 30 - 120 seconds | Sufficient time is needed for complete removal of the DMT group to allow for efficient coupling. |

| Coupling Time | 30 - 600 seconds | Standard phosphoramidites couple quickly, while modified or sterically hindered amidites may require longer reaction times.[12] |

| Capping Time | 20 - 60 seconds | Ensures complete blockage of unreacted hydroxyl groups. |

| Oxidation Time | 20 - 60 seconds | Complete oxidation is crucial for the stability of the phosphate backbone. |

Table 1: Typical Reaction Parameters in Solid-Phase Oligonucleotide Synthesis

The theoretical yield of a full-length oligonucleotide can be calculated using the formula:

Yield (%) = (Coupling Efficiency)(Number of couplings) x 100

| Oligonucleotide Length (bases) | Yield at 99.5% Coupling Efficiency | Yield at 98.5% Coupling Efficiency |

| 20 | 90.9% | 75.5% |

| 50 | 78.2% | 46.8% |

| 100 | 60.9% | 21.9% |

| 120 | 54.7% | 15.1% |

Table 2: Theoretical Yield of Full-Length Oligonucleotide as a Function of Length and Coupling Efficiency [15]

Experimental Protocols

The following are generalized protocols for the key stages of phosphoramidite-based oligonucleotide synthesis. Specific times and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

Standard Solid-Phase Synthesis Cycle (1 µmol scale)

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: Flush the synthesis column with the deblocking solution for 60-90 seconds.

-

Wash: Wash the column extensively with anhydrous acetonitrile.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

-